N6-Cyclopropyl-9H-purine-2,6-diamine
Overview
Description
“N6-Cyclopropyl-9H-purine-2,6-diamine” is a chemical compound with the molecular formula C8H10N6 . It is also known by other names such as “2-Amino-6-cyclopropylaminopurine” and “2-amino-6-cyclopropylamino-9h-purine” among others . The compound has a molecular weight of 190.21 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is "6-N-cyclopropyl-7H-purine-2,6-diamine" . The InChI code is "1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14)" . The compound’s structure includes a cyclopropyl group attached to a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound is 190.09669434 g/mol . The Topological Polar Surface Area is 92.5 Ų . The compound has a Heavy Atom Count of 14 .Scientific Research Applications
Enzymatic Activation in Biochemical Pharmacology
N6-Cyclopropyl-9H-purine-2,6-diamine is involved in enzymatic processes that activate related compounds into biologically active forms. For instance, it aids in the conversion of N6-cyclopropyl-PMEDAP to PMEG, a process facilitated by an enzyme purified from rat liver. This enzyme acts as a 6-(N-substituted amino)purine 5'-nucleotide aminohydrolase, displaying a reaction mechanism similar to AMP deaminase (Schinkmanová, Votruba, & Holý, 2006).
Role in Kinase Inhibition
N6-Cyclopropyl-9H-purine-2,6-diamine derivatives have been identified as potential kinase inhibitors. These compounds exhibit inhibitory activities against cyclin-dependent kinases (CDKs), crucial in cell cycle regulation and cancer progression. For example, structural optimization of these derivatives led to compounds with significant in vitro antitumor potency against non-small-cell lung cancer cell lines harboring EGFR-activating and drug-resistance mutations (Yang et al., 2012).
Antiviral and Anticancer Applications
N6-Cyclopropyl-9H-purine-2,6-diamine and its derivatives show promise as antiviral and anticancer agents. For instance, some derivatives demonstrated remarkable HIV inhibitory potencies in cellular assays and significant potency against influenza A/H1N1 infections (Kang et al., 2015). Additionally, synthesis and evaluation of these derivatives in breast and colorectal cancer cells indicate their potential in causing cell cycle arrest and polyploidy, especially in cells with down-regulated or deleted p53 (Bosco et al., 2018).
Chemical Synthesis and Structural Studies
N6-Cyclopropyl-9H-purine-2,6-diamine also plays a role in chemical synthesis and structural studies. Its derivatives are synthesized for various applications, including studying the structural characteristics of these compounds and their interactions, as shown in studies involving cobalt(III) complexes (Yamanari et al., 1996).
Molecular Recognition and Sensing
This compound is also instrumental in molecular recognition and sensing. A recent study demonstrated the quantitative recognition of all purines, including N6-methyladenine, using host-guest interactions in a manganese metal-organic framework (Mn-MOF), indicating its potential in genetic engineering and molecular biology research (Gao et al., 2021).
properties
IUPAC Name |
6-N-cyclopropyl-7H-purine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWUSKBMXQERLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC3=C2NC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431151 | |
Record name | 2-Amino-6-cyclopropylaminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Cyclopropyl-9H-purine-2,6-diamine | |
CAS RN |
120503-69-7 | |
Record name | 2-Amino-6-cyclopropylaminopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120503697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-cyclopropylaminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-6-CYCLOPROPYLAMINOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5E53WSA7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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